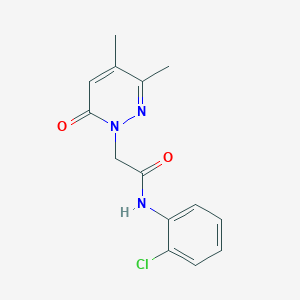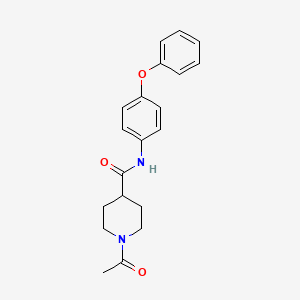![molecular formula C26H24ClN3O2 B5455769 (2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B5455769.png)
(2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a phenylcarbonyl piperazine moiety, and a prop-2-enamide backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Synthesis of the phenylcarbonyl piperazine: This involves the reaction of piperazine with benzoyl chloride to form the phenylcarbonyl piperazine.
Coupling reaction: The final step involves coupling the chlorophenyl intermediate with the phenylcarbonyl piperazine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Calcipotriene: A compound used in dermatology with a similar structural motif.
Uniqueness
(2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various scientific fields.
特性
IUPAC Name |
(E)-N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c27-22-9-6-20(7-10-22)8-15-25(31)28-23-11-13-24(14-12-23)29-16-18-30(19-17-29)26(32)21-4-2-1-3-5-21/h1-15H,16-19H2,(H,28,31)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNFGLANUMIYOG-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate](/img/structure/B5455693.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]isonicotinamide](/img/structure/B5455703.png)
![7-[(4-methoxy-1-naphthyl)methylene]-3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5455707.png)

![4-[(2-chlorobenzyl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B5455729.png)
![2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5455741.png)
![1-[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B5455749.png)
![(E)-N-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B5455756.png)
![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2'-methylbiphenyl-3-carboxamide](/img/structure/B5455757.png)
![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5455779.png)

![(2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide](/img/structure/B5455793.png)
![2-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5455803.png)
